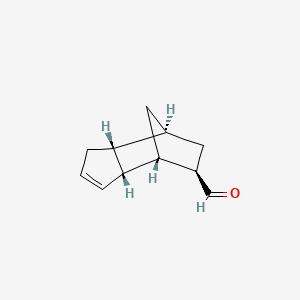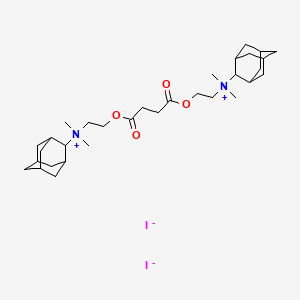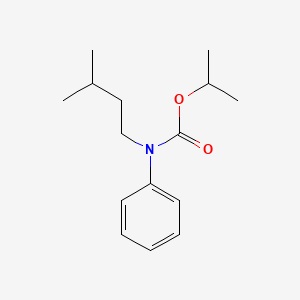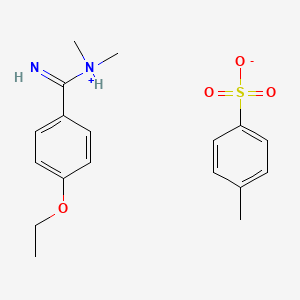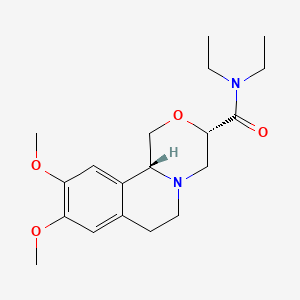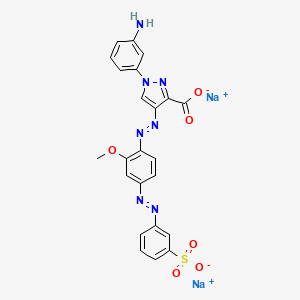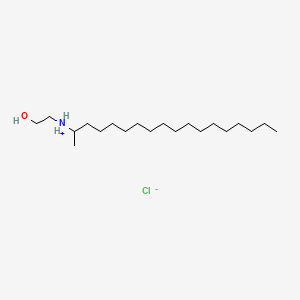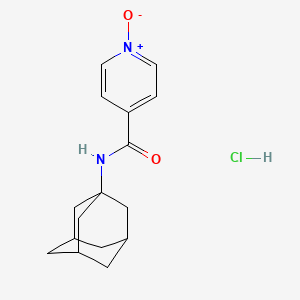
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride is a chemical compound with the molecular formula C16-H20-N2-O2.Cl-H and a molecular weight of 308.84 . This compound is known for its unique structure, which includes an adamantyl group, a derivative of adamantane, and an isonicotinamide moiety. The presence of the adamantyl group imparts significant stability and lipophilicity to the compound, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride typically involves the reaction of isonicotinamide with 1-adamantylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the 1-oxide functionality. The hydrochloride salt is then formed by treating the product with hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 1-oxide group back to the parent amine.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: Utilized in the development of new materials with enhanced stability and performance
Comparaison Avec Des Composés Similaires
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride can be compared with other similar compounds, such as:
Isonicotinamide, N-(1-adamantyl)-: Lacks the 1-oxide functionality, resulting in different chemical and biological properties.
N-(1-adamantyl)isonicotinamide: Similar structure but without the 1-oxide group, affecting its reactivity and applications.
N-(2-(1-adamantyl)ethyl)isonicotinamide:
Propriétés
| 61876-35-5 | |
Formule moléculaire |
C16H21ClN2O2 |
Poids moléculaire |
308.80 g/mol |
Nom IUPAC |
N-(1-adamantyl)-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-15(14-1-3-18(20)4-2-14)17-16-8-11-5-12(9-16)7-13(6-11)10-16;/h1-4,11-13H,5-10H2,(H,17,19);1H |
Clé InChI |
FMTARHPSVMMXJE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=[N+](C=C4)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


